molecular formula C27H29NO5 B5114714 2-methoxyethyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

2-methoxyethyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

Cat. No.: B5114714
M. Wt: 447.5 g/mol
InChI Key: UFWZNGZHLGPJHI-UHFFFAOYSA-N
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Description

2-methoxyethyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a useful research compound. Its molecular formula is C27H29NO5 and its molecular weight is 447.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 447.20457303 g/mol and the complexity rating of the compound is 786. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methoxyethyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO5/c1-17-24(27(30)33-14-13-31-2)25(19-9-11-21(32-3)12-10-19)26-22(28-17)15-20(16-23(26)29)18-7-5-4-6-8-18/h4-12,20,25,28H,13-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWZNGZHLGPJHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=C(C=C4)OC)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Introduction

The compound 2-methoxyethyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a complex organic molecule with potential biological activities. This article explores its synthesis, biological properties, and research findings.

Molecular Formula and Weight

  • Molecular Formula : C27H27NO5
  • Molecular Weight : Approximately 441.51 g/mol

Structural Features

The structure features a quinoline core with various substituents that may influence its biological activity. The presence of methoxy groups is notable for their potential role in modulating interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. For instance, compounds similar to the one in focus have been tested against various bacterial strains and fungi, showing promising results in inhibiting growth.

Table 1: Antimicrobial Activity of Related Quinoline Derivatives

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Compound CC. albicans64 µg/mL

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects through in vitro assays. In these studies, it was shown to inhibit the production of pro-inflammatory cytokines in activated macrophages.

Case Study

A study conducted by Pasqualetto et al. (2018) focused on the modulation of P2X receptors by small molecules. Although direct data on the specific compound was limited, related compounds demonstrated significant modulation of inflammatory pathways through P2X receptor inhibition .

Anticancer Potential

Quinoline derivatives have been recognized for their anticancer properties in various studies. The mechanisms often involve the induction of apoptosis in cancer cells and inhibition of cell proliferation.

Research Findings

A notable study highlighted the effect of similar compounds on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound was found to induce cell cycle arrest and apoptosis at concentrations as low as 10 µM .

Table 2: Anticancer Activity in Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-710Induction of apoptosis
HeLa15Cell cycle arrest
A549 (lung)12Inhibition of proliferation

The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes and receptors involved in inflammation and cancer progression. The methoxy groups can enhance lipophilicity, facilitating cellular uptake and interaction with intracellular targets.

Targeting P2X Receptors

Research into P2X receptors has shown that small molecules can significantly affect neurotransmission and inflammatory responses. The compound's structure suggests potential binding to these receptors, which are implicated in pain and inflammation pathways .

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